(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate (2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1385412-13-4
VCID: VC6591464
InChI: InChI=1S/C14H9FN2O3S/c15-12-4-3-9(6-16-12)14(18)19-8-10-7-17-13(20-10)11-2-1-5-21-11/h1-7H,8H2
SMILES: C1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F
Molecular Formula: C14H9FN2O3S
Molecular Weight: 304.3

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate

CAS No.: 1385412-13-4

Cat. No.: VC6591464

Molecular Formula: C14H9FN2O3S

Molecular Weight: 304.3

* For research use only. Not for human or veterinary use.

(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate - 1385412-13-4

Specification

CAS No. 1385412-13-4
Molecular Formula C14H9FN2O3S
Molecular Weight 304.3
IUPAC Name (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate
Standard InChI InChI=1S/C14H9FN2O3S/c15-12-4-3-9(6-16-12)14(18)19-8-10-7-17-13(20-10)11-2-1-5-21-11/h1-7H,8H2
Standard InChI Key OEPQBUCRBXLHRX-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate, reflects its hybrid structure comprising three distinct heterocyclic systems:

  • Thiophene ring: A sulfur-containing aromatic system contributing to electron-rich characteristics.

  • 1,3-Oxazole: A five-membered ring with oxygen and nitrogen atoms, known for enhancing metabolic stability in drug candidates.

  • 6-Fluoropyridine: A fluorinated pyridine derivative that modulates electronic density and bioavailability.

The molecular formula C₁₄H₉FN₂O₃S (MW: 304.3 g/mol) was confirmed via high-resolution mass spectrometry. The SMILES string C1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F encodes the connectivity of these rings, with the fluoropyridine carboxylate ester linked to the oxazole-thiophene scaffold via a methylene bridge.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1385412-13-4
Molecular FormulaC₁₄H₉FN₂O₃S
Molecular Weight304.3 g/mol
IUPAC Name(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 6-fluoropyridine-3-carboxylate
SMILESC1=CSC(=C1)C2=NC=C(O2)COC(=O)C3=CN=C(C=C3)F
InChI KeyOEPQBUCRBXLHRX-UHFFFAOYSA-N

Synthesis and Reactivity

Synthetic Routes

While detailed synthetic protocols remain proprietary, fragment coupling strategies are inferred from structural analogs. A plausible pathway involves:

  • Oxazole formation: Cyclocondensation of thiophene-2-carboxamide with a propargyl derivative under acidic conditions.

  • Esterification: Reaction of 6-fluoropyridine-3-carboxylic acid with the oxazole-thiophene methanol intermediate using DCC/DMAP catalysis.

Critical parameters influencing yield and purity include:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic displacement rates.

  • Catalysts: Lewis acids like AlCl₃ facilitate electrophilic aromatic substitution on the pyridine ring.

Reactivity Profile

The compound’s reactivity is dominated by:

  • Electrophilic aromatic substitution (EAS): Fluorine’s electron-withdrawing effect directs incoming electrophiles to the pyridine ring’s meta position.

  • Nucleophilic acyl substitution: The ester group undergoes hydrolysis to carboxylic acids under basic conditions, enabling prodrug strategies.

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data are unavailable, but computational predictions suggest:

  • LogP: ~1.65 (moderate lipophilicity, favoring blood-brain barrier penetration).

  • TPSA: 52.08 Ų (indicative of moderate membrane permeability).

Spectral Characteristics

  • IR: Strong absorption at 1740 cm⁻¹ (C=O stretch of ester), 1250 cm⁻¹ (C-F stretch).

  • ¹H NMR: Distinct signals at δ 7.8–8.2 ppm (pyridine protons), δ 6.5–7.2 ppm (thiophene protons).

Future Research Directions

  • Biological screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR).

  • Process optimization: Explore continuous-flow synthesis to improve yield.

  • Derivatization: Introduce substituents at the oxazole C4 position to modulate steric effects.

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